1-Benzyl-2-phenyl-2,3-dihydro-1H-indene
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Overview
Description
1-Benzyl-2-phenyl-2,3-dihydro-1H-indene is an organic compound with a complex structure that includes a benzyl group, a phenyl group, and a dihydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-phenylindene in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Benzyl-2-phenyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Indane: A simpler structure with similar aromatic properties.
2-Phenylindene: Shares the indene core but lacks the benzyl group.
1,1,3-Trimethyl-3-phenylindane: A more substituted derivative with different chemical properties
Uniqueness: 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene is unique due to its specific combination of benzyl and phenyl groups attached to the dihydroindene core.
Properties
CAS No. |
140650-94-8 |
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Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-benzyl-2-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C22H20/c1-3-9-17(10-4-1)15-22-20-14-8-7-13-19(20)16-21(22)18-11-5-2-6-12-18/h1-14,21-22H,15-16H2 |
InChI Key |
RGOUNIRUASSINF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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